molecular formula C20H14N4NaO12S4+ B15290405 sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

Cat. No.: B15290405
M. Wt: 653.6 g/mol
InChI Key: NJIVITWUGKPJII-UHFFFAOYSA-N
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Description

Sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes multiple sulfonic acid groups and benzimidazole moieties. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid typically involves the reaction of ortho-phenylenediamines with benzaldehydes. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce benzimidazole derivatives with modified functional groups.

Scientific Research Applications

Sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and benzimidazole moieties play a crucial role in its biological activity. It can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid stands out due to its multiple sulfonic acid groups, which enhance its solubility and reactivity. This unique structure makes it particularly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C20H14N4NaO12S4+

Molecular Weight

653.6 g/mol

IUPAC Name

sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1

InChI Key

NJIVITWUGKPJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na+]

Origin of Product

United States

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